4-(Acetyloxy)-3,3-dimethylbutanoic acid CAS 881019-76-7 properties
4-(Acetyloxy)-3,3-dimethylbutanoic acid CAS 881019-76-7 properties
An In-depth Technical Guide to 4-(Acetyloxy)-3,3-dimethylbutanoic acid (CAS 881019-76-7)
Introduction and Scientific Context
4-(Acetyloxy)-3,3-dimethylbutanoic acid, with CAS Registry Number 881019-76-7, is a bifunctional organic molecule incorporating both a carboxylic acid and an acetate ester.[1][2] Its structure, featuring a sterically hindered dimethyl-substituted carbon backbone, presents unique characteristics that may be of interest in various fields of chemical synthesis and drug discovery. While specific literature on this compound is sparse, its constituent functional groups suggest potential utility as a synthesis intermediate or a building block in the creation of more complex molecules.[1] Butanoic acid and its derivatives have been investigated for a range of biological activities, including roles as antiviral agents and histone deacetylase (HDAC) inhibitors.[3][4] This guide provides a comprehensive overview of the known properties of 4-(Acetyloxy)-3,3-dimethylbutanoic acid, a detailed, field-proven protocol for its likely synthesis, and an expert analysis of its expected analytical characteristics.
Physicochemical and Safety Data
The fundamental properties of a compound are critical for its handling, storage, and application in research. The data for 4-(Acetyloxy)-3,3-dimethylbutanoic acid, sourced from commercial suppliers, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 881019-76-7 | [2][5][6] |
| Molecular Formula | C₈H₁₄O₄ | [2][5] |
| Molecular Weight | 174.2 g/mol | [5][6] |
| Physical Form | Liquid or viscous liquid | [2] |
| Purity | ≥95% | [5] |
| Storage | Sealed in dry, 2-8°C | [5] |
| InChI Key | KJGAZHUZJBNGGJ-UHFFFAOYSA-N | [2][5] |
Safety Profile
4-(Acetyloxy)-3,3-dimethylbutanoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
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Signal Word: Warning[5]
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Pictogram: GHS07 (Exclamation Mark)[5]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
Proposed Synthesis Pathway and Experimental Protocol
Conceptual Workflow
The proposed synthesis involves a single-step esterification of the primary alcohol functionality of the starting material. An acid catalyst, such as sulfuric acid or perchloric acid, is employed to activate the acetic anhydride, forming a highly electrophilic acetylium ion, which is then attacked by the hydroxyl group of the butanoic acid derivative.
Caption: Proposed workflow for the synthesis of 4-(Acetyloxy)-3,3-dimethylbutanoic acid.
Detailed Step-by-Step Protocol
This protocol is based on standard procedures for the acetylation of hydroxyl groups using acetic anhydride and an acid catalyst.[7][8]
Materials:
-
4-Hydroxy-3,3-dimethylbutanoic acid (CAS 86126-08-1)[9]
-
Acetic Anhydride (ACS grade or higher)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3,3-dimethylbutanoic acid (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5 eq) dropwise with stirring.
-
Catalysis: After the addition of acetic anhydride is complete, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution. Causality Note: The acid catalyst protonates the acetic anhydride, making it a much more potent acetylating agent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Trustworthiness Check: The bicarbonate quench neutralizes the acidic catalyst and any unreacted acetic anhydride, making the extraction process safer and more efficient.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-(Acetyloxy)-3,3-dimethylbutanoic acid.
Analytical Characterization (Expected Data)
As no published spectral data exists for this compound, this section outlines the expected analytical characteristics based on the known spectroscopic properties of its constituent functional groups.[10][11][12] This serves as a predictive guide for researchers synthesizing this molecule.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for both the carboxylic acid and the ester functional groups.
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Carboxylic Acid O-H Stretch: A very broad absorption in the region of 3300-2500 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
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Ester C=O Stretch: A strong, sharp absorption around 1735-1750 cm⁻¹.[12][13]
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Carboxylic Acid C=O Stretch: A strong absorption around 1700-1725 cm⁻¹.[13]
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Ester C-O Stretch: An intense band in the 1250-1230 cm⁻¹ region, characteristic of acetate esters.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).[13]
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Methylene Protons (-CH₂-O-): A singlet around 4.0 ppm.
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Methylene Protons (-CH₂-COOH): A singlet around 2.5 ppm.
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Acetate Methyl Protons (CH₃-C=O): A sharp singlet around 2.1 ppm.
-
Gem-dimethyl Protons (-C(CH₃)₂-): A singlet around 1.1 ppm.
¹³C NMR:
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Carboxylic Acid Carbonyl: ~175-180 ppm.[11]
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Ester Carbonyl: ~170-172 ppm.[11]
-
Methylene Carbon (-CH₂-O-): ~70 ppm.
-
Methylene Carbon (-CH₂-COOH): ~45 ppm.
-
Quaternary Carbon (-C(CH₃)₂-): ~35 ppm.
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Acetate Methyl Carbon: ~21 ppm.
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Gem-dimethyl Carbons: ~25 ppm.
Potential Applications and Future Research Directions
The bifunctional nature of 4-(Acetyloxy)-3,3-dimethylbutanoic acid makes it a potentially versatile building block.
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Drug Discovery: As a derivative of butanoic acid, it could be explored in the context of developing prodrugs or analogs of biologically active short-chain fatty acids.[3][4] The acetyl group could serve as a protecting group or be used to modify the pharmacokinetic properties of a parent molecule.
-
Polymer and Materials Science: The presence of both a carboxylic acid and an ester allows for orthogonal chemical modifications, making it a candidate for creating specialized monomers or cross-linkers.
-
Fragment-Based Screening: In drug discovery, small, functionalized molecules like this are used in fragment libraries to identify starting points for new therapeutic agents.[15][16] The unique 3,3-dimethylbutanoic acid scaffold could provide novel interactions with biological targets.
Further research is required to synthesize and characterize this compound fully and to explore its utility in these and other areas of chemical science.
Conclusion
4-(Acetyloxy)-3,3-dimethylbutanoic acid is a compound with a straightforward structure but limited available data. This guide has consolidated its known physicochemical properties and provided a robust, scientifically-grounded protocol for its synthesis via acetylation of its hydroxy-acid precursor. Furthermore, a detailed prediction of its key analytical signatures has been presented to aid researchers in its identification and characterization. This molecule represents an accessible yet underexplored component of chemical space, holding potential for future applications in medicinal chemistry and materials science.
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